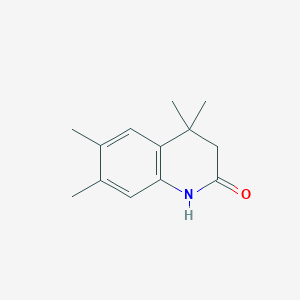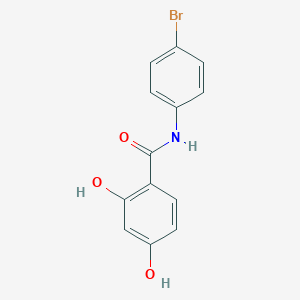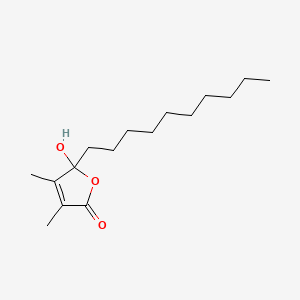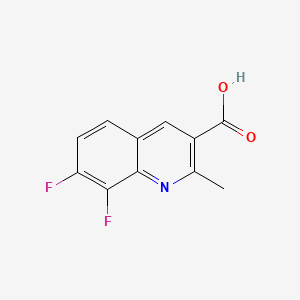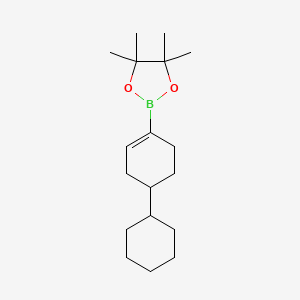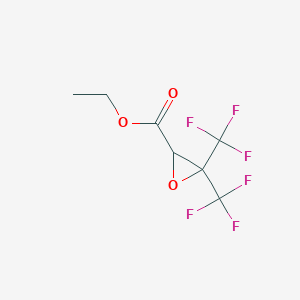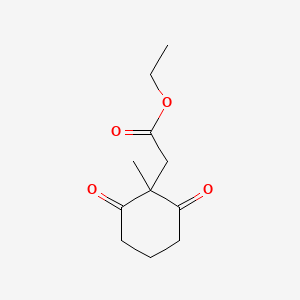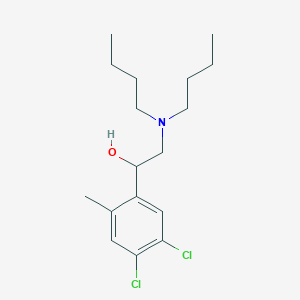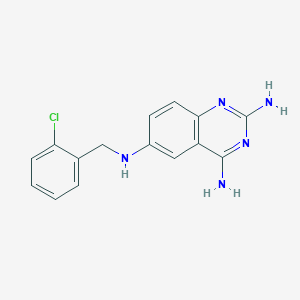
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine typically involves the reaction of 2-amine-5-nitrobenzonitrile with guanidine carbonate and aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4,6-trione derivatives, while reduction may produce various amine derivatives.
科学的研究の応用
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various biological targets.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
作用機序
The mechanism of action of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinazoline-2,4,6-triamine: A closely related compound with similar pharmacological properties.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with notable cytotoxic activity against cancer cell lines.
Uniqueness
n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
CAS番号 |
13953-73-6 |
|---|---|
分子式 |
C15H14ClN5 |
分子量 |
299.76 g/mol |
IUPAC名 |
6-N-[(2-chlorophenyl)methyl]quinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H14ClN5/c16-12-4-2-1-3-9(12)8-19-10-5-6-13-11(7-10)14(17)21-15(18)20-13/h1-7,19H,8H2,(H4,17,18,20,21) |
InChIキー |
WYMIFFJCHDHZJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



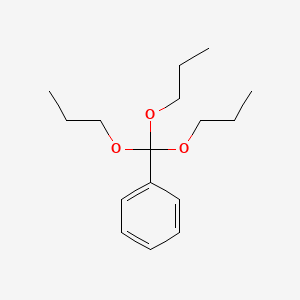
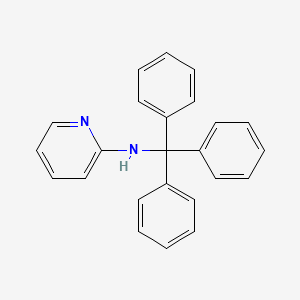
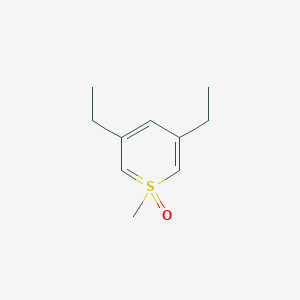
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
